2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-16(29-20-7-3-2-4-8-20)22(28)25-18-11-9-17(10-12-18)21-15-30-23(27-21)26-19-6-5-13-24-14-19/h2-16H,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJCDOFXHOCOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Thiourea Derivatives
The thiazole nucleus is constructed via cyclocondensation of α-halo ketones with thioureas. For Intermediate A:
- 4-Bromoacetophenone reacts with N-(pyridin-3-yl)thiourea in ethanol under reflux (12 hr, 80°C)
- Cyclization yields 4-(2-(pyridin-3-ylamino)thiazol-4-yl)acetophenone (Yield: 68-72%)
- Oxidative amination converts ketone to amine using NH₄OAc/NaBH₃CN system (MeOH, rt, 6 hr)
Critical Parameters :
Buchwald-Hartwig Amination for Pyridinyl Attachment
Alternative route employing palladium-catalyzed C-N coupling:
- 4-(2-Chlorothiazol-4-yl)aniline reacts with 3-aminopyridine
- Catalytic system: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 eq)
- Toluene, 110°C, 24 hr (Yield: 58%)
Advantages :
- Avoids harsh cyclization conditions
- Enables late-stage functionalization
2-Phenoxypropanoic Acid Synthesis
Mitsunobu Etherification
Stereocontrolled synthesis of chiral phenoxy derivatives:
- Lactic acid methyl ester reacts with phenol via Mitsunobu reaction
- Reagents: DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → rt
- Hydrolysis of methyl ester: 3N HCl/THF (12 hr, 50°C)
- Isolation of (S)-2-phenoxypropanoic acid (ee >98%, Yield: 84%)
Key Observation :
Amide Coupling Strategies
EDCI/HOBt-Mediated Coupling
Standard protocol for amide bond formation:
- Activate 2-phenoxypropanoic acid (1 eq) with EDCI (1.2 eq), HOBt (1.1 eq) in DMF
- Add 4-(2-(pyridin-3-ylamino)thiazol-4-yl)aniline (1 eq)
- Stir at rt for 18 hr (Yield: 76%, HPLC purity: 98.2%)
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 76 | 98.2 |
| DCC/DMAP | CH₂Cl₂ | 0→25 | 63 | 95.1 |
| HATU | DMF | 25 | 81 | 97.8 |
Alternative Synthetic Approaches
Solid-Phase Synthesis for Parallel Optimization
Wang resin-bound methodology enables rapid analog synthesis:
- Load Fmoc-protected aniline onto resin (DIC/HOAt activation)
- Sequential coupling of thiazole precursor and phenoxypropanoyl chloride
- TFA cleavage (95% yield, purity >90%)
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
δ 10.32 (s, 1H, NH), 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.44 (dd, J=4.8, 1.2 Hz, 1H, Py-H), 7.92 (d, J=8.4 Hz, 2H, Ar-H), 7.62 (d, J=8.4 Hz, 2H, Ar-H), 7.34-7.28 (m, 2H, Ph-H), 7.02-6.96 (m, 3H, Ph-H), 6.88 (s, 1H, Thiazole-H), 4.82 (q, J=6.8 Hz, 1H, CH), 1.52 (d, J=6.8 Hz, 3H, CH₃)
HRMS (ESI+) :
Calcd for C₂₃H₂₀N₄O₂S [M+H]⁺: 417.1334, Found: 417.1338
Industrial-Scale Considerations
Process Optimization from Patent Literature
WO2014132270A3 discloses critical modifications for kilogram-scale production:
- Crystallization Control : Use IPA/H₂O (7:3) at 0-5°C to isolate monohydrate form
- Purification : Silica gel chromatography with EtOAc/Hexane (1:1 → 3:1 gradient)
- Throughput : 82% yield over 5 steps (pilot plant data)
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenated intermediates, nucleophiles like amines or alcohols, and electrophiles like alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-based antibiotics and anticancer agents.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine-based drugs and agrochemicals.
Phenoxy Derivatives: Compounds containing the phenoxy group, such as phenoxy herbicides and pharmaceuticals .
Uniqueness
2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide is unique due to its combination of the thiazole, pyridine, and phenoxy moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiazole ring, a pyridine ring, and a phenoxy group, which may confer unique properties suitable for various therapeutic applications.
Chemical Structure
The compound's IUPAC name is 2-phenoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propanamide. Its molecular structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : The compound has been studied for its cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : It shows potential in inhibiting bacterial growth.
- Anti-inflammatory Effects : The compound may play a role in reducing inflammation.
The anticancer properties of this compound are primarily attributed to its ability to interact with specific cellular targets involved in tumor progression. The presence of the thiazole and pyridine moieties enhances its affinity for these targets, potentially leading to apoptosis in cancer cells.
Case Studies
- In Vitro Studies : In studies involving various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported an IC50 of 1.61 µg/mL against a specific cancer line, highlighting its potency compared to standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : Analysis of structural modifications revealed that substituents on the phenyl and thiazole rings significantly influence biological activity. Compounds with electron-donating groups showed enhanced cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits broad-spectrum activity, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.
Comparison with Similar Compounds
| Compound Name | Biological Activity | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 1.61 | Thiazole derivative |
| Compound B | Antimicrobial | 0.85 | Pyridine-based |
| Compound C | Anti-inflammatory | 5.00 | Related phenoxy compound |
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Substitution : React pyridine-3-amine with thiazole precursors under alkaline conditions (e.g., NaOH, 70°C) to form the pyridin-3-ylamino-thiazole intermediate .
- Condensation : Couple the intermediate with phenoxypropanamide using condensing agents (e.g., DCC in dichloromethane) under anhydrous conditions .
- Optimization Strategies :
- Control temperature (60–80°C for substitution; room temperature for condensation).
- Use catalysts like phase-transfer agents to enhance substitution efficiency .
- Purify intermediates via column chromatography (eluent: CH₂Cl₂/MeOH 95:5) to minimize side products .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 463.18) .
- HPLC : Assess purity (>95% via UV detection at λ=254 nm) using a C18 column and acetonitrile/water gradient .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store at –20°C in amber vials under inert gas (argon) to prevent oxidation.
- Conduct stability studies using accelerated degradation conditions (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine as a positive inhibitor) .
- Purity Validation : Re-test biological activity after repurification (e.g., recrystallization from ethanol) to exclude impurity-driven effects .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., IC50 in kinase assays) with cellular viability (MTT assay in cancer cell lines) to confirm target specificity .
Q. What computational strategies are recommended to predict the binding modes of this compound with potential biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into crystallographic structures (e.g., PDB ID 1ATP for kinases). Focus on hydrogen bonding with thiazole-N and pyridinyl-N .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) .
- Binding Free Energy Calculations : Apply MM-GBSA to rank binding affinities. Prior studies show ∆G ≈ –9.5 kcal/mol for kinase targets .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace phenoxy with fluorophenyl) and assess changes in activity .
- Biological Testing : Screen analogs for IC50 against primary targets (e.g., COX-2 for anti-inflammatory activity) and off-targets (e.g., CYP450 for toxicity) .
- Data Analysis : Use QSAR models (e.g., CoMFA) correlating logP values (<3.5) with improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
